molecular formula C29H29NO4S B043300 Raloxifene 6-Monomethyl Ether CAS No. 178451-13-3

Raloxifene 6-Monomethyl Ether

Katalognummer B043300
CAS-Nummer: 178451-13-3
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: KOFDGHCTXVZHIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Raloxifene and its analogs involves modifications to the 2-arylbenzothiophene core, demonstrating the significance of specific hydroxy substituents and electronegative groups for receptor binding and in vitro activity. Techniques such as the Stille reaction and Friedel-Crafts cyclization have been employed for constructing Raloxifene derivatives, including the formation of constrained analogues through directed remote metalation reactions (Grese et al., 1997); (Wen et al., 2018).

Molecular Structure Analysis

The structure-activity relationships (SAR) studies indicate that specific substitutions on the Raloxifene molecule influence its binding to the estrogen receptor and its selectivity towards different tissues. Modifications on the benzothiophene core and the introduction of ether links have been pivotal in understanding Raloxifene's activity (Grese et al., 1997).

Chemical Reactions and Properties

Raloxifene undergoes metabolism primarily through CYP3A4 in human liver microsomes, leading to the formation of various metabolites and demonstrating its interaction with the cytochrome P450 system. This bioactivation process has implications for the drug's pharmacokinetics and potential drug interactions (Lim et al., 2012); (Obach, 2004).

Physical Properties Analysis

The solubility and bioavailability of Raloxifene are challenged by its poor water solubility. Research has focused on enhancing these properties through nanoparticle formulation and the use of biodegradable polymers, thereby improving its therapeutic efficacy (Bikiaris et al., 2009); (Varshosaz et al., 2018).

Chemical Properties Analysis

Identification of impurities in Raloxifene synthesis is crucial for its purity and efficacy. Characterization of these impurities helps in understanding the chemical stability and reactivity of Raloxifene under different conditions, guiding the optimization of its synthesis process (Reddy et al., 2012).

Wissenschaftliche Forschungsanwendungen

Cardiovascular and Breast Cancer Prevention

Raloxifene has been associated with a reduction in the incidence of invasive breast cancer and potentially beneficial effects on cardiovascular health in postmenopausal women. The Raloxifene Use for The Heart (RUTH) trial aimed to determine its efficacy in lowering the risk of coronary events and reducing the risk of invasive breast cancer in women at risk for major coronary events. This large-scale study provides important insights into the risk-benefit ratio of raloxifene, offering a foundation for its use in preventing acute coronary events and breast cancer (Mosca et al., 2001).

Transdermal Delivery Optimization

Efforts to improve the bioavailability of raloxifene have led to the development of nanotransfersomes for transdermal delivery. A study highlighted the formulation and optimization of raloxifene hydrochloride-loaded transfersomes, which showed improved drug permeation and deposition in the skin compared to conventional delivery methods. This research indicates the potential of transdermal delivery systems in enhancing the therapeutic effects of raloxifene (Syed Mahmood et al., 2014).

Analytical and Quality Control Studies

The development of a high-performance liquid chromatography (HPLC) method for the detection and quality control of raloxifene hydrochloride has been reported. This method demonstrates acceptable accuracy and precision for determining raloxifene content in tablets and could be used in routine quality control and in vitro metabolism experiments (Trontelj et al., 2005).

Bone Material Properties Improvement

Research has indicated that raloxifene can improve the intrinsic toughness of bone independently of bone cells, mediated by an increase in matrix-bound water. This cell-independent mechanism suggests a novel approach for enhancing bone strength and provides insight into the therapeutic effects of raloxifene on improving bone material properties (Gallant et al., 2014).

Metabolism and Pharmacokinetics

The metabolism of raloxifene involves extensive glucuronidation, with the UGT1A8 genotype playing a significant role in raloxifene metabolism in vivo. This study emphasizes the importance of genetic factors in the pharmacokinetics and overall response to raloxifene treatment (Sun et al., 2013).

Safety And Hazards

Raloxifene is toxic and contains a pharmaceutically active ingredient. It’s a moderate to severe irritant to the skin and eyes . No special precautions are necessary if used correctly .

Eigenschaften

IUPAC Name

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDGHCTXVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 6-Monomethyl Ether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.